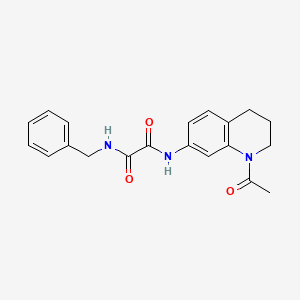

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-benzylethanediamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide is a synthetic compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a quinoline ring system and an oxamide functional group.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide typically involves the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through the Pfitzinger reaction, which involves the condensation of an aniline derivative with a β-keto ester.

Acetylation: The resulting quinoline derivative is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.

Oxamide Formation: The acetylated quinoline is reacted with benzylamine and oxalyl chloride to form the oxamide functional group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced quinoline derivatives.

Substitution: Formation of substituted quinoline or benzyl derivatives.

科学的研究の応用

Chemical Properties and Structure

The compound has a molecular formula of C32H35N3O2 and a molecular weight of 493.6 g/mol. Its structure features a tetrahydroquinoline moiety, which is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design .

Anticancer Activity

Recent studies have highlighted the potential of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-benzylethanediamide as an anticancer agent. Research indicates that compounds derived from tetrahydroquinoline exhibit inhibitory effects on cancer cell proliferation by targeting specific pathways involved in tumor growth. For instance, the compound has shown promise in disrupting the bromodomain-containing protein 4 (BRD4) interactions, which are implicated in various cancers including melanoma and lung adenocarcinoma .

Neuroprotective Effects

The neuroprotective properties of tetrahydroquinoline derivatives have been extensively studied. These compounds are believed to exert their effects by modulating cholinergic activity and inhibiting acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease. The structural attributes of this compound suggest it may similarly enhance cognitive function through cholinergic mechanisms .

Cholinesterase Inhibition

The compound's ability to inhibit cholinesterases has been documented in several studies. In vitro experiments demonstrated that derivatives similar to this compound effectively bind to AChE and butyrylcholinesterase (BChE), indicating potential for therapeutic applications in cognitive enhancement and memory improvement .

Anti-inflammatory Properties

In addition to its neuroprotective effects, this compound has shown anti-inflammatory activity by modulating cytokine production and reducing inflammation markers in various models. This suggests its potential use in treating inflammatory diseases and conditions associated with chronic inflammation .

Case Studies

作用機序

The mechanism of action of N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Similar Compounds

- N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-ethyloxamide

- N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-cyclopropyloxamide

- N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-4-nitrobenzenesulfonamide

Uniqueness

N’-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide stands out due to its specific structural features, which confer unique chemical and biological properties. Its combination of a quinoline ring and an oxamide group makes it a versatile compound for various applications, distinguishing it from other similar compounds.

生物活性

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-benzylethanediamide is a compound of interest due to its potential therapeutic applications, particularly in cancer treatment. This article reviews its biological activity, synthesizing data from various studies and highlighting significant findings related to its pharmacological properties.

- Molecular Formula : C32H35N3O2

- Molecular Weight : 493.639 g/mol

- CAS Number : 683746-23-8

Biological Activity Overview

Research indicates that tetrahydroquinoline derivatives exhibit a range of biological activities, including anticancer effects. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.

- Reactive Oxygen Species (ROS) Modulation : Recent studies have shown that compounds similar to this compound can induce oxidative stress in cancer cells, leading to cell death. For instance, derivatives have been reported to disrupt the balance of ROS within cells, triggering autophagy via the PI3K/AKT/mTOR signaling pathway .

- Inhibition of Cell Proliferation : In vitro studies demonstrated that tetrahydroquinoline derivatives effectively inhibit the growth of various cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these compounds were found to be in the micromolar range .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the G0/G1 phase in treated cancer cells. This effect reduces the number of cells progressing to the S phase, thereby limiting proliferation .

Study 1: Antiproliferative Activity

A study synthesized a series of tetrahydroquinolinones and assessed their antiproliferative activity against HCT-116 cells. The findings revealed that certain compounds exhibited significant cytotoxicity with IC50 values ranging from 5 to 20 µM. The study highlighted that these compounds induced oxidative stress and affected protein expression related to cell proliferation and metastasis .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 20d | HCT-116 | 15 | ROS induction |

| 20e | MCF-7 | 12 | Apoptosis via PI3K/AKT |

| 20f | A549 | 18 | Cell cycle arrest |

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationships of tetrahydroquinoline derivatives. It was found that modifications on the phenyl moiety significantly influenced biological activity. For example, introducing electron-donating groups enhanced the antiproliferative effects against various cancer cell lines .

特性

IUPAC Name |

N'-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N-benzyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3/c1-14(24)23-11-5-8-16-9-10-17(12-18(16)23)22-20(26)19(25)21-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11,13H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBTZZUPJWWKNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。